molecular formula C14H20O3 B13556778 Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate

Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate

Cat. No.: B13556778
M. Wt: 236.31 g/mol
InChI Key: UUDRONZJGZYUCZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate is a β-hydroxy ester featuring a p-tolyl aromatic substituent and two methyl groups at the β-carbon. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive esters, particularly as a precursor or intermediate in synthesizing histone deacetylase (HDAC) inhibitors and antiproliferative agents . Its synthesis typically involves the reaction of p-tolualdehyde with trimethylsilyl ketene acetal under Lewis acid catalysis, yielding moderate to high purity (e.g., 69–92% for analogs) .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C14H20O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9,12,15H,5H2,1-4H3

InChI Key

UUDRONZJGZYUCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate typically involves the esterification of 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products

    Oxidation: Formation of 3-oxo-2,2-dimethyl-3-(p-tolyl)propanoate.

    Reduction: Formation of 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate

  • Structure : Replaces the p-tolyl group with a 4-nitrophenyl moiety.
  • Synthesis : Prepared via pyridine-N-oxide/LiCl-catalyzed reaction of 4-nitrobenzaldehyde with trimethylsilyl ketene acetal (69% yield) .
  • Properties : Higher melting point (188–191°C) compared to oily analogs; ¹H NMR shows characteristic aromatic proton signals at δ 7.51–8.20 ppm .

Ethyl 3-oxo-3-(p-tolyl)propanoate

  • Structure : Lacks the hydroxy and dimethyl groups, featuring a ketone at the β-carbon.
  • Synthesis : Derived from Claisen condensation or oxidation of the hydroxy analog.
  • Properties : Increased electrophilicity due to the ketone, enabling participation in nucleophilic additions. Lower hydrogen-bonding capacity compared to the hydroxy derivative .
  • Applications: Used as a reactive intermediate in synthesizing hydrazones and heterocycles (e.g., ’s tetrahydrofuran-hydrazono derivatives) .

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

  • Structure : Substitutes hydroxy with chloro and introduces a ketone.
  • Synthesis : Chlorination of the hydroxy precursor or direct halogenation.
  • Properties : The chloro group enhances reactivity in SN2 reactions; used in constructing bioactive molecules and metal-organic frameworks .

Ethyl 2-(3-Chlorobenzyl)-3-oxo-3-(p-tolyl)propanoate

  • Structure : Incorporates a 3-chlorobenzyl group at the α-carbon.
  • Synthesis: Alkylation of ethyl 3-oxo-3-(p-tolyl)propanoate with 3-chlorobenzyl bromide (86% yield) .
  • Bioactivity : Enhanced lipophilicity from the benzyl group improves membrane permeability, critical for intracellular targeting in cancer therapies .

Comparative Data Table

Compound Name Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups Bioactivity/Application
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate 252.3 (calc.) 69–92* Not reported Hydroxy, dimethyl, p-tolyl HDAC inhibition
Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate 253.3 69 188–191 Hydroxy, dimethyl, nitro Antiproliferative
Ethyl 3-oxo-3-(p-tolyl)propanoate 220.3 Not reported Not reported Ketone, p-tolyl Intermediate for hydrazones
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate 242.7 Not reported Not reported Chloro, ketone, p-tolyl Pharmaceutical intermediate

*Yield range inferred from analogs in and .

Key Research Findings

Hydroxy vs. Oxo Groups: The hydroxy group in this compound facilitates hydrogen bonding in HDAC active sites, whereas oxo analogs (e.g., Ethyl 3-oxo-3-(p-tolyl)propanoate) are more reactive but less target-specific .

Aromatic Substitutents: Nitro groups (e.g., in Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate) enhance bioactivity but reduce solubility; p-tolyl groups balance lipophilicity and potency .

Synthetic Flexibility : Chloro and benzyl derivatives (e.g., and ) enable diverse functionalization, expanding utility in drug discovery .

Biological Activity

Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate, a compound with the CAS number 64284-54-4, has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and mechanisms of action.

Molecular Structure
The molecular formula of this compound is C12H16O3C_{12}H_{16}O_3, with a molecular weight of approximately 236.31 g/mol. The compound features a hydroxy group and a p-tolyl moiety, which are significant for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of acaricidal effects and potential therapeutic applications. The following sections detail specific findings related to its bioactivity.

Acaricidal Activity

A study published in Scientific Reports evaluated a series of 3-aryl propionic acid esters, including derivatives like this compound, for their acaricidal properties against Psoroptes cuniculi, a mange mite. The results indicated that certain structural modifications significantly influenced the acaricidal activity.

Table 1: Acaricidal Activity of Selected Compounds

CompoundConcentration (mM)Mortality (%)
This compound2.0High
Ethyl cinnamate4.5Moderate
Compound A2.0Low

The study found that the presence of the hydroxy group and the steric hindrance from the p-tolyl group enhanced the acaricidal potential compared to other esters .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the ester group plays a crucial role in acyl transfer mechanisms during interactions with biological receptors. This is supported by observations that compounds with similar structures exhibit varying degrees of activity based on their ester configurations .

Case Studies

  • In Vitro Studies
    In vitro assays have shown that this compound can induce oxidative stress in specific cell lines, leading to increased production of reactive oxygen species (ROS). This effect is thought to be mediated through enzyme-catalyzed oxidative pathways .
  • Toxicological Assessments
    Toxicological evaluations indicate that while the compound exhibits significant bioactivity, it also necessitates careful consideration regarding its safety profile. Regulatory assessments emphasize the need for comprehensive studies to establish safe exposure levels and potential toxic effects in humans .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the ester moiety and substituents on the aromatic ring can drastically alter biological activity. For instance:

  • Hydroxy Group : The presence of a hydroxy group at the third position enhances solubility and reactivity.
  • Aromatic Substituents : The p-tolyl group contributes to increased lipophilicity, which may improve membrane penetration and bioavailability.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxy Group PresentIncreased activity
p-Tolyl SubstituentEnhanced lipophilicity
Chain Length VariationOptimal length correlates with higher efficacy

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step strategies:

  • C-Alkylation : Reacting ethyl 3-oxo-3-(p-tolyl)propanoate with bis(halomethyl)benzene derivatives in the presence of a base (e.g., Cs₂CO₃) at 40°C yields the target compound via a two-step alkylation process .
  • Reductive Acylation : Starting from aldehyde precursors, trimethylsilyl ketene acetal reactions under LiCl/DMF conditions followed by Pd/C-catalyzed hydrogenation and chloroacetylation steps can achieve yields up to 87% .
    Optimization : Catalyst selection (e.g., Cs₂CO₃ vs. Pd/C), solvent polarity, and temperature control are critical. For example, DMF enhances electrophilic reactivity in acylation steps, while inert atmospheres prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • ¹H/¹³C NMR : Key for resolving stereoisomers. For instance, coupling constants (e.g., J = 8.4 Hz in ¹H NMR) and chemical shifts (e.g., δ 172.4 ppm for ester carbonyl in ¹³C NMR) differentiate syn vs. anti configurations .
  • Chiral HPLC/GC : Validates enantiomeric purity by separating diastereomeric derivatives (e.g., menthyl carbonates) .
    Methodological Tip : Use deuterated solvents (CDCl₃) and temperature-controlled NMR probes to minimize signal broadening .

Q. What safety protocols should be followed when handling this compound due to its potential hazards?

  • PPE : Full chemical-resistant suits and P95/P1 respirators for respiratory protection; OV/AG/P99 filters for high exposure .
  • Environmental Control : Avoid drainage contamination; use fume hoods for reactions releasing volatile intermediates (e.g., chloroacetyl chloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound under varying catalytic conditions?

  • Case Study : Pd/C-catalyzed hydrogenation in ethanol (87% yield ) vs. Cs₂CO₃-mediated alkylation in DMSO (lower yields due to side reactions ).
  • Resolution : Conduct kinetic studies (TLC monitoring ) and optimize substrate-to-catalyst ratios. Use in situ IR spectroscopy to track intermediate stability .

Q. What advanced strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

  • Boron-Mediated Aldol Reactions : Chiral boron catalysts induce stereoselectivity in β-hydroxy ester formation. For example, (2S,3S)-configured products are obtained with >99% enantiomeric ratio (er) using menthyl carbonate derivatization .
  • Validation : Combine NOESY NMR (nuclear Overhauser effects) with X-ray crystallography of intermediates to confirm absolute configuration .

Q. What methodologies are employed to study the compound's role in enzyme inhibition or HDAC targeting?

  • Triazole Derivative Synthesis : Attach triazole moieties via CDI-mediated coupling to enhance bioactivity. For example, antiproliferative assays (IC₅₀ values) against cancer cell lines validate HDAC inhibition .
  • Enzyme Kinetics : Use fluorescence polarization assays to measure binding affinity to HDAC isoforms (e.g., HDAC6) .

Q. How does the compound's stability under different storage conditions impact experimental reproducibility?

  • Stability Data : The compound is stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in humid conditions. Store at -20°C in amber vials with desiccants .
  • Impact : Degradation products (e.g., 3-oxo derivatives) can skew bioassay results. Regular HPLC purity checks are recommended .

Q. What mechanistic insights explain the compound's reactivity in reductive or oxidative environments?

  • Reductive Stabilization : In lignin deconstruction models, the hydroxyl group participates in reductive chemistry with heterogeneous metal catalysts, forming stable intermediates (e.g., dihydro FA ethyl ester) .
  • Oxidation Pathways : Controlled oxidation with KMnO₄ converts the hydroxyl group to a ketone, producing ethyl 3-oxo-2,2-dimethyl-3-(p-tolyl)propanoate, which can be monitored via GC-FID/MS .

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